N-(2-chloro-6-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-(2-Chloro-6-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazolo-pyridazine derivative characterized by a 2-chloro-6-fluorobenzyl substituent and a trifluoromethyl group at position 3 of the heterocyclic core. This compound combines a triazole ring fused with pyridazine, a structure known for its bioisosteric properties and versatility in medicinal chemistry. The 2-chloro-6-fluorobenzyl moiety introduces steric and electronic modifications that may influence solubility, lipophilicity, and interactions with biological targets such as kinases or bromodomains .
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4N5/c14-8-2-1-3-9(15)7(8)6-19-10-4-5-11-20-21-12(13(16,17)18)23(11)22-10/h1-5H,6H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOKRQRVAUHAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=NN3C(=NN=C3C(F)(F)F)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-6-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, identified by its CAS number 1144432-15-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is . It features a triazolo-pyridazine core that contributes to its biological activity. The presence of chlorine and fluorine substituents is believed to enhance its interaction with biological targets.
1. Inhibition of Monoamine Oxidase (MAO)
Research has shown that derivatives of triazoles and pyridazines exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, certain compounds with similar structures have demonstrated potent MAO-B inhibition with IC50 values as low as 0.013 µM . This suggests that this compound may also exhibit similar properties.
2. Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. Some studies indicate that triazole-based compounds exhibit antileukemic activity . Given the structural similarities, it is plausible that this compound could possess similar anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by various substituents on the triazole and pyridazine rings. For example:
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 2-position | Chlorine | Enhances binding affinity |
| 6-position | Fluorine | Increases lipophilicity |
| Trifluoromethyl | Alkyl group | Modulates pharmacokinetics |
These modifications can significantly impact the compound's selectivity and potency against specific biological targets.
Case Studies and Research Findings
- Study on MAO Inhibition : A study demonstrated that compounds similar to this compound showed reversible inhibition of MAO-B with competitive characteristics. The study highlighted the importance of specific substituents in enhancing inhibitory potency .
- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of related compounds on human fibroblast cells (L929). Results indicated that while some derivatives exhibited significant cytotoxicity at higher concentrations, others maintained low toxicity profiles at therapeutic doses .
- Molecular Docking Studies : Docking studies have shown that similar compounds effectively bind to MAO-B active sites through stable interactions. This suggests a potential for this compound to act as a selective inhibitor for neuroprotective applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of triazolo-pyridazine derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives
Key Observations:
Substituent Position and Halogen Effects: The 2-chloro-6-fluorobenzyl group in the target compound introduces ortho- and para-halogenation, which may enhance π-π stacking and hydrophobic interactions compared to mono-substituted analogs (e.g., 4-chlorobenzyl in ).
Trifluoromethyl Group Impact :
- The CF₃ group at position 3 is a critical determinant of activity. It increases lipophilicity (logP) and resistance to oxidative metabolism, as seen in analogs like and .
Bioactivity Trends :
- Bromodomain inhibitors (e.g., ) often feature trifluoromethyl groups and aromatic amines, aligning with the target compound’s structure.
- Piperidine-linked derivatives (e.g., ) show enhanced solubility but reduced potency compared to benzyl-substituted analogs.
Table 2: In Vitro Activity of Selected Analogs
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 385.05) and fragmentation patterns .
- HPLC : Assesses purity (>95% via C18 column, 70:30 acetonitrile/water mobile phase) .
Advanced: How should discrepancies between spectroscopic data and computational models be resolved?
Q. Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
- X-ray Crystallography : Resolves ambiguity by providing definitive bond angles and torsional strain data (e.g., dihedral angle < 10° for triazole-pyridazine fusion) .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen environments in complex spectra .
Basic: What safety precautions are necessary when handling this compound?
Q. Methodological Answer :
- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies are effective in analyzing biological activity when compound-specific data is limited?
Q. Methodological Answer :
- SAR Studies : Compare with analogs (e.g., replacing chloro-fluorobenzyl with methoxy groups) to identify critical pharmacophores .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like kinase enzymes .
- Proteomics : Apply activity-based protein profiling (ABPP) to map interaction networks in cell lysates .
Basic: What solvents and reaction conditions are typical for synthesizing triazolopyridazine derivatives?
Q. Methodological Answer :
- Solvents : DMF (for SNAr reactions), dichloromethane (for acylations), and ethanol (for recrystallization) .
- Bases : NaH (for deprotonation), K₂CO₃ (for mild conditions).
- Workup : Extract with ethyl acetate, wash with brine, and dry over MgSO₄ .
Advanced: How can researchers design experiments to determine the compound’s mechanism of action?
Q. Methodological Answer :
- Kinase Assays : Use TR-FRET (Time-Resolved FRET) to measure inhibition of kinases like EGFR or VEGFR2 .
- Cellular Imaging : Tag the compound with fluorescent probes (e.g., BODIPY) to track subcellular localization .
- Metabolomics : Apply LC-MS/MS to profile changes in ATP/ADP ratios or ROS levels post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
